SSR411298
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Overview
Description
SA72 is a highly selective inhibitor of fatty acid amide hydrolase (FAAH). Fatty acid amide hydrolase is the primary regulator of several bioactive lipid amides, including anandamide. Inhibitors of fatty acid amide hydrolase are potentially useful for the treatment of pain, anxiety, depression, and other nervous system disorders .
Preparation Methods
The preparation of SA72 involves synthetic routes that ensure its high selectivity for fatty acid amide hydrolase. The compound is a carbamate inhibitor, which shows exceptional selectivity for fatty acid amide hydrolase. The synthetic process involves the use of specific reagents and conditions to achieve the desired selectivity and purity .
Chemical Reactions Analysis
SA72 undergoes various chemical reactions, primarily focusing on its interaction with fatty acid amide hydrolase. The compound does not have major effects on the level of carboxylesterase activities in liver microsomes, indicating its selectivity . Common reagents used in these reactions include substrates like p-nitrophenyl acetate, and the reactions are typically conducted in 96-well microtiter plates at room temperature .
Scientific Research Applications
SA72 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of fatty acid amide hydrolase and its effects on bioactive lipid amides. In biology and medicine, SA72 is explored for its potential therapeutic uses in treating pain, anxiety, depression, and other nervous system disorders . The compound’s high selectivity makes it a valuable tool for research and development in these areas.
Mechanism of Action
The mechanism of action of SA72 involves its inhibition of fatty acid amide hydrolase. Fatty acid amide hydrolase is the primary regulator of several bioactive lipid amides, including anandamide. By inhibiting fatty acid amide hydrolase, SA72 prevents the breakdown of these lipid amides, leading to increased levels of anandamide and other bioactive lipids. This inhibition is achieved through the selective binding of SA72 to the active site of fatty acid amide hydrolase, preventing its enzymatic activity .
Comparison with Similar Compounds
SA72 is unique in its high selectivity for fatty acid amide hydrolase compared to other inhibitors. Similar compounds include other fatty acid amide hydrolase inhibitors, such as URB597 and PF-04457845. SA72 stands out due to its exceptional selectivity and minimal off-target effects on carboxylesterases . This makes SA72 a preferred choice for research applications where selectivity is crucial.
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Properties
CAS No. |
666860-59-9 |
---|---|
Molecular Formula |
C21H26N2O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) N-[3-[5-(6-methoxynaphthalen-1-yl)-1,3-dioxan-2-yl]propyl]carbamate |
InChI |
InChI=1S/C21H26N2O6/c1-26-16-7-8-18-14(10-16)4-2-5-17(18)15-11-27-20(28-12-15)6-3-9-23-21(25)29-13-19(22)24/h2,4-5,7-8,10,15,20H,3,6,9,11-13H2,1H3,(H2,22,24)(H,23,25) |
InChI Key |
OGKKHZMANPWMSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C3COC(OC3)CCCNC(=O)OCC(=O)N |
Origin of Product |
United States |
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